molecular formula C14H18N4O3 B10893967 N~3~-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxamide

N~3~-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10893967
M. Wt: 290.32 g/mol
InChI Key: BMVUORGMTJKJBV-UHFFFAOYSA-N
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Description

N~3~-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of adamantyl derivatives. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The adamantyl group, a bulky and rigid structure, imparts stability and lipophilicity to the molecule, making it an interesting candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the reaction of 1-adamantylamine with 4-nitro-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N3-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Reduction: Formation of 4-amino-1H-pyrazole-3-carboxamide derivatives.

    Substitution: Formation of various substituted adamantyl derivatives.

Scientific Research Applications

N~3~-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features and biological activity.

    Materials Science: The adamantyl group imparts stability and rigidity, making the compound useful in the development of advanced materials and polymers.

    Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N3-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

  • N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • Adamantyl-CHMINACA

Comparison: N3-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to the presence of both the adamantyl and nitro groups, which confer distinct chemical and biological properties. Compared to other adamantyl derivatives, this compound exhibits enhanced stability and lipophilicity, making it a promising candidate for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H18N4O3

Molecular Weight

290.32 g/mol

IUPAC Name

N-(1-adamantyl)-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C14H18N4O3/c19-13(12-11(18(20)21)7-15-17-12)16-14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2,(H,15,17)(H,16,19)

InChI Key

BMVUORGMTJKJBV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=NN4)[N+](=O)[O-]

Origin of Product

United States

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